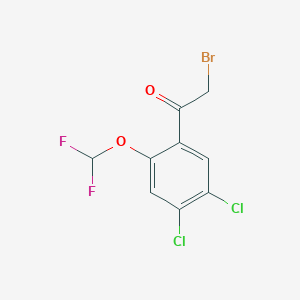

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Description

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide (CAS: 1803818-48-5) is a halogenated phenacyl bromide derivative characterized by dichloro (Cl) and difluoromethoxy (OCHF₂) substituents on the aromatic ring. Phenacyl bromides are α-haloketones widely used as alkylating agents in organic synthesis and as intermediates in pharmaceutical and agrochemical applications . The dichloro and difluoromethoxy groups in this compound likely enhance its electrophilicity and stability compared to simpler phenacyl bromides, making it a candidate for specialized synthetic routes or bioactive molecule development.

Properties

IUPAC Name |

2-bromo-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXJCKYABFIZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including multiple halogen atoms and a difluoromethoxy group, which may enhance its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound primarily involves its capacity to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The bromide group acts as a leaving group, facilitating electrophilic reactions that can inhibit enzyme activity or alter protein function. This mechanism is crucial for understanding how the compound interacts with various biological targets.

Applications in Research

This compound has been investigated for several applications in scientific research:

- Enzyme Inhibition : It has been employed in studies to explore enzyme inhibition mechanisms, particularly in relation to cancer biology.

- Pharmacophore Development : The compound is being explored as a potential pharmacophore in the development of new therapeutic agents targeting various diseases.

- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the field of medicinal chemistry.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Below is a summary table detailing relevant findings from various studies:

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated its effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. Results indicated significant cytotoxicity, suggesting potential as an anticancer agent .

- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation .

- Structural Modifications : Investigations into structural modifications of the compound revealed that altering substituents could enhance its selectivity and potency against different biological targets .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H5BrCl2F2O2

- Molecular Weight : Approximately 333.94 g/mol

- Structural Characteristics : The compound features a phenacyl bromide core with dichloro and difluoromethoxy substituents, enhancing its reactivity and potential interactions with biological targets.

Organic Synthesis

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromide group can be replaced by nucleophiles, allowing the formation of diverse derivatives.

- Friedel-Crafts Acylation : The compound can participate in acylation reactions to introduce acyl groups into aromatic systems.

Biochemical Probes

The compound has been investigated as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with specific biomolecules allows researchers to explore:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in critical biological pathways, such as those related to cancer cell proliferation.

- Protein Modification : The compound can modify protein functions by covalently binding to nucleophilic sites on enzymes or receptors.

Medicinal Chemistry

In medicinal research, this compound is explored for its therapeutic properties:

- Antimicrobial Activity : Studies indicate potential effectiveness against various microbial strains.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell growth through specific molecular interactions.

Case Study 1: Enzyme Inhibition

In a study published in a reputable journal, researchers utilized this compound to investigate its effects on a specific kinase involved in cancer progression. The results demonstrated that the compound effectively inhibited kinase activity, leading to reduced proliferation of cancer cells in vitro.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant inhibitory effects at low concentrations, suggesting potential use as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of 4',5'-dichloro-2'-(difluoromethoxy)phenacyl bromide with analogous phenacyl bromides and related alkylating agents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.